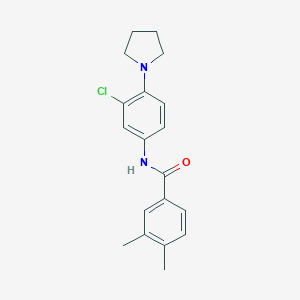![molecular formula C21H15BrClN5OS B316728 N-(2-bromobenzoyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B316728.png)
N-(2-bromobenzoyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromobenzoyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and a benzotriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzoyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea typically involves multi-step organic reactions. The starting materials often include 2-bromobenzamide and 6-chloro-2-(4-methylphenyl)-2H-benzotriazole. The synthesis may involve the following steps:
Formation of Benzotriazole Intermediate: The benzotriazole moiety is synthesized by reacting 4-methylphenylamine with sodium nitrite and hydrochloric acid, followed by cyclization with sodium azide.
Coupling Reaction: The benzotriazole intermediate is then coupled with 2-bromobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromobenzoyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzotriazole and benzamide moieties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted benzamide, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
N-(2-bromobenzoyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Material Science: It can be used in the synthesis of advanced materials such as polymers and nanomaterials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-bromobenzoyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazole moiety can participate in hydrogen bonding and π-π stacking interactions, while the bromine and chlorine atoms can engage in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the benzotriazole moiety.
2-bromo-4-chloro-6-fluoroaniline: Contains similar halogen substitutions but different core structure.
N-(4-bromophenyl)-2-chlorobenzamide: Similar benzamide core with different substituents.
Uniqueness
N-(2-bromobenzoyl)-N'-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]thiourea is unique due to the presence of the benzotriazole moiety, which imparts specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H15BrClN5OS |
|---|---|
Molecular Weight |
500.8 g/mol |
IUPAC Name |
2-bromo-N-[[6-chloro-2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H15BrClN5OS/c1-12-6-8-13(9-7-12)28-26-18-10-16(23)17(11-19(18)27-28)24-21(30)25-20(29)14-4-2-3-5-15(14)22/h2-11H,1H3,(H2,24,25,29,30) |
InChI Key |
SIYUGMJRAGLPLY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=S)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-bromo-2-methylphenyl)-4-[[[1-(3,4-dimethylphenyl)-3,5-dimethylpyrazol-4-yl]amino]methylidene]-5-methylpyrazol-3-one](/img/structure/B316649.png)
![5-{2-[2-(Allyloxy)-3,5-diiodophenyl]vinyl}-4-nitro-3-methylisoxazole](/img/structure/B316650.png)
![Diethyl 5-{[(4-iodophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B316654.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B316656.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B316658.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B316659.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B316660.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B316661.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B316662.png)

![N-({4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B316670.png)

